

Application Notes and Protocols: Investigating the Effects of PC190723 on FtsZ Polymerization

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Compound of Interest

Compound Name: PC190723

Cat. No.: B1678574

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Introduction

PC190723 is a potent antibacterial compound that targets the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[1][2] FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by assembling into a contractile ring (Z-ring) at the division site.[3] **PC190723** exhibits its bactericidal effects by binding to FtsZ and stabilizing its polymeric state.[2][3][4] This stabilization disrupts the dynamic nature of the Z-ring, ultimately inhibiting bacterial cell division and leading to cell death.[3][4] These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the effects of **PC190723** on FtsZ polymerization.

Mechanism of Action of PC190723

PC190723 acts as an FtsZ polymer-stabilizing agent.[2][4] Unlike inhibitors that prevent polymerization, **PC190723** enhances the assembly of FtsZ into filaments and bundles.[2][4] It binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin, promoting a conformational state that favors polymerization.[4][5] This leads to a decrease in the critical concentration required for FtsZ assembly and stabilization of the resulting polymers against depolymerization.[5][6] The stabilization of FtsZ polymers by **PC190723** suppresses their dynamic turnover, which is essential for the proper function of the Z-ring during cell division.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effect of **PC190723** on FtsZ.

Parameter	Organism/Protein	Value	Experimental Conditions	Reference
Minimal Inhibitory Concentration (MIC)	Staphylococcus aureus	0.1 - 1 µg/mL	Varies by strain	[3]
Minimal Bactericidal Concentration (MBC)	Staphylococcus aureus	1 - 2 µg/mL	Varies by strain	[3]
Effect on FtsZ Polymerization	S. aureus FtsZ	Stimulation	0 - 10 µg/mL PC190723, 5 µM FtsZ, 4 mM GTP	[3]
Reduction in Critical Concentration (Cr)	B. subtilis FtsZ	From ~5 µM to ~1 µM	With 4 mM DFMB (a fragment of PC190723)	[4]
Inhibition of GTPase Activity	B. subtilis FtsZ	Partial inhibition	~1 - 10 µM PC190723	[4]
FRAP Recovery t _{1/2} (in vivo)	S. aureus FtsZ-GFP	Increased from 6.16 s to 12.06 s	56.2 µM PC190723	[6]

Key Experimental Protocols

Here, we provide detailed protocols for the principal techniques used to study the impact of **PC190723** on FtsZ polymerization.

Light Scattering Assay for FtsZ Polymerization

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.

Principle: The intensity of scattered light is proportional to the size and concentration of polymers in solution.

Protocol:

- Reagent Preparation:
 - Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂. Prepare fresh and filter-sterilize.
 - FtsZ Stock Solution: Prepare a stock solution of purified FtsZ protein (e.g., from *S. aureus* or *B. subtilis*) in polymerization buffer. Determine the concentration using a spectrophotometer. Pre-clear the protein solution by centrifugation at high speed (e.g., 100,000 x g for 20 min at 4°C) to remove any aggregates.
 - GTP Stock Solution: Prepare a 20 mM stock solution of GTP in polymerization buffer.
 - **PC190723** Stock Solution: Prepare a stock solution (e.g., 1 mM) in DMSO.
- Assay Procedure:
 - The assay is typically performed in a fluorometer or a dedicated light scattering instrument with a thermostatted cuvette holder at 37°C.
 - In a quartz cuvette, add the polymerization buffer, FtsZ (final concentration typically 5-12 µM), and the desired concentration of **PC190723** or DMSO as a control.
 - Allow the mixture to equilibrate for a few minutes.
 - Initiate the polymerization by adding GTP to a final concentration of 1-2 mM.
 - Immediately start recording the light scattering intensity at a 90° angle, typically at a wavelength of 340-400 nm, for a desired period (e.g., 10-30 minutes).

Data Analysis: Plot the light scattering intensity as a function of time. An increase in intensity indicates polymerization. Compare the rates and extent of polymerization in the presence and absence of **PC190723**.

FtsZ Sedimentation (Pelleting) Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via centrifugation.

Principle: FtsZ polymers are larger and will pellet upon high-speed centrifugation, while monomers remain in the supernatant.

Protocol:

- Reagent Preparation: Same as for the light scattering assay.
- Assay Procedure:
 - Set up polymerization reactions in ultracentrifuge tubes as described for the light scattering assay (FtsZ, buffer, **PC190723**/DMSO).
 - Initiate polymerization by adding GTP.
 - Incubate the reaction mixture at 37°C for a set time (e.g., 15-30 minutes) to allow polymerization to reach a steady state.
 - Centrifuge the samples at high speed (e.g., 100,000 - 350,000 x g) for 10-20 minutes at 25°C.
 - Carefully separate the supernatant from the pellet.
 - Resuspend the pellet in a volume of buffer equal to the initial reaction volume.
 - Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

Data Analysis: Quantify the protein bands on the Coomassie-stained gel using densitometry. The percentage of pelleted FtsZ represents the extent of polymerization.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Principle: FtsZ possesses GTPase activity that is stimulated upon polymerization. The rate of GTP hydrolysis can be determined by measuring the amount of inorganic phosphate (Pi) released over time.

Protocol:

- Reagent Preparation:
 - Polymerization Buffer: As described above.
 - FtsZ, GTP, and **PC190723** Stock Solutions: As described above.
 - Malachite Green Reagent: A colorimetric reagent for detecting inorganic phosphate. Commercial kits are available.
- Assay Procedure:
 - Set up polymerization reactions in a 96-well plate with FtsZ, buffer, and **PC190723**/DMSO.
 - Pre-incubate the plate at 37°C.
 - Initiate the reactions by adding GTP.
 - At various time points, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.
 - After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
 - Create a standard curve using known concentrations of inorganic phosphate.

Data Analysis: Calculate the amount of Pi released at each time point using the standard curve. Plot the concentration of Pi versus time to determine the initial rate of GTP hydrolysis.

Transmission Electron Microscopy (TEM) of FtsZ Polymers

TEM provides direct visualization of FtsZ filaments and allows for the morphological characterization of polymers formed in the presence of **PC190723**.

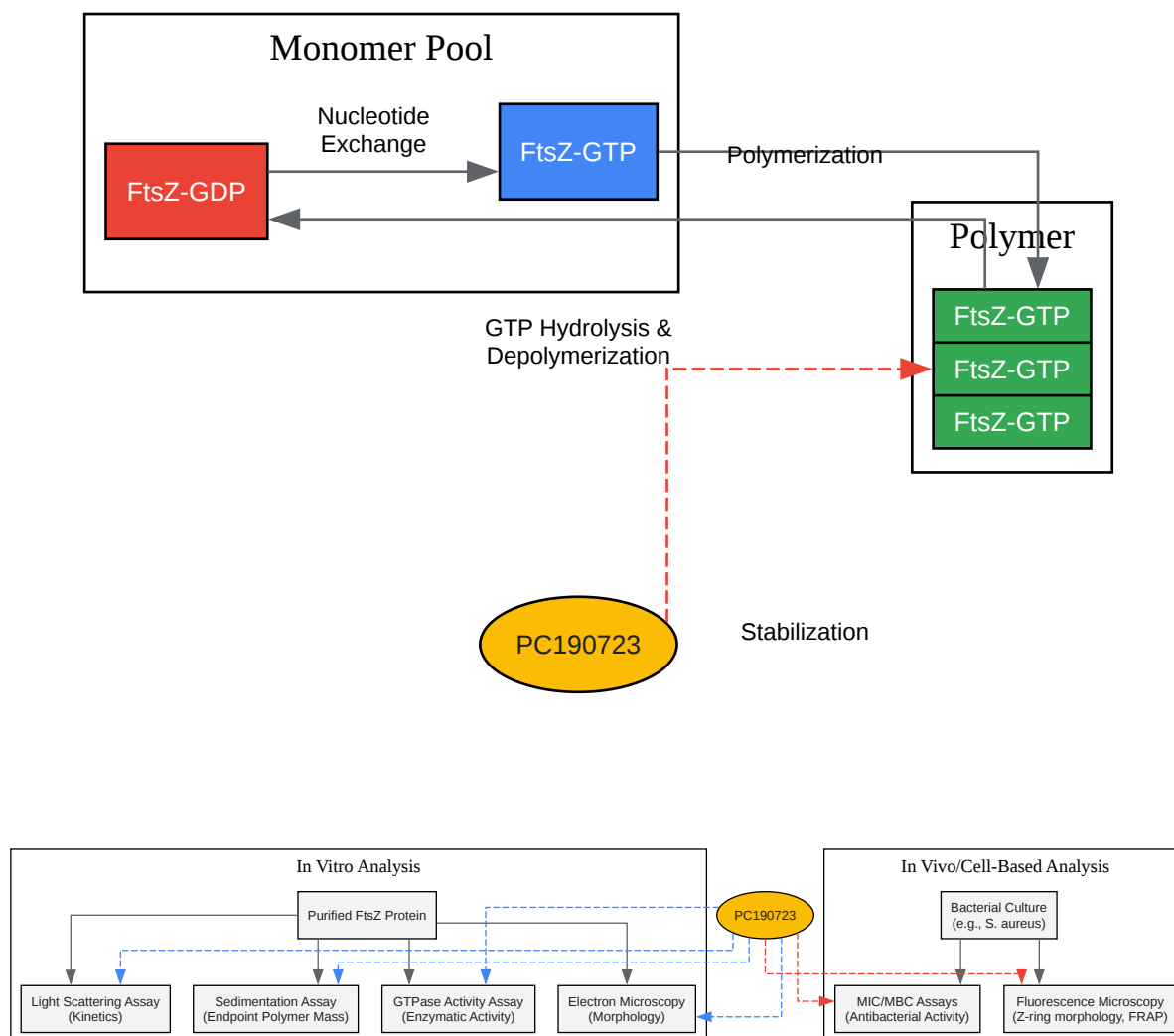
Principle: Electron microscopy allows for the high-resolution imaging of macromolecules.

Protocol:

- Polymerization Reaction:
 - Prepare FtsZ polymerization reactions with and without **PC190723** as described above.
 - After a suitable incubation time, apply a small volume (e.g., 3-5 μ L) of the reaction mixture to a carbon-coated copper grid.
 - Allow the sample to adsorb for 1-2 minutes.
- Staining:
 - Blot off the excess sample with filter paper.
 - Wash the grid by floating it on a drop of distilled water.
 - Negatively stain the sample by floating the grid on a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) for 30-60 seconds.
 - Blot off the excess stain and allow the grid to air dry completely.
- Imaging:
 - Visualize the grid using a transmission electron microscope. Capture images of the FtsZ filaments.

Data Analysis: Compare the morphology of FtsZ polymers in the presence and absence of **PC190723**. Look for differences in filament length, bundling, or the formation of other structures.^[4]

Visualizations



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